Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate
CAS No.: 40160-42-7
Cat. No.: VC8271256
Molecular Formula: C11H7F3N2O4S
Molecular Weight: 320.25 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate - 40160-42-7](/images/structure/VC8271256.png)
Specification
CAS No. | 40160-42-7 |
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Molecular Formula | C11H7F3N2O4S |
Molecular Weight | 320.25 g/mol |
IUPAC Name | ethyl 7-nitro-5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate |
Standard InChI | InChI=1S/C11H7F3N2O4S/c1-2-20-10(17)9-15-6-3-5(11(12,13)14)4-7(16(18)19)8(6)21-9/h3-4H,2H2,1H3 |
Standard InChI Key | ZTGLWVNCHUYUSI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Composition
Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate comprises 28 atoms: 11 carbon (C), 7 hydrogen (H), 3 fluorine (F), 2 nitrogen (N), 4 oxygen (O), and 1 sulfur (S) . The arrangement of these atoms is defined by the benzothiazole scaffold, a bicyclic structure merging a benzene ring with a thiazole moiety. Key substituents include:
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Nitro group (-NO): Positioned at carbon 7, this strong electron-withdrawing group enhances electrophilicity.
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Trifluoromethyl group (-CF): Located at carbon 5, this lipophilic substituent influences solubility and metabolic stability.
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Ethyl ester (-COOEt): At position 2, this functional group modulates reactivity and bioavailability.
The SMILES string CCOC(=O)c2nc1cc(cc([N+]([O-])=O)c1s2)C(F)(F)F
and InChI key ZTGLWVNCHUYUSI-UHFFFAOYSA-N
provide unambiguous representations of its connectivity and stereoelectronic features .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
General Synthetic Routes
While no direct synthesis protocol for Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate is documented, analogous benzothiazole-2-carboxylates are typically synthesized via:
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Oxidation of 2-Methylbenzothiazoles: As described in patent CN104860901B, 2-methylbenzothiazole derivatives undergo oxidation using oxygen and hydrogen peroxide in the presence of metalloporphyrin catalysts . For this compound, nitration and trifluoromethylation would precede esterification.
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Multi-Step Functionalization:
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Step 1: Nitration of 5-(trifluoromethyl)benzo[d]thiazole at position 7 using mixed acid (HNO/HSO).
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Step 2: Esterification of the thiazole-2-carboxylic acid intermediate with ethanol under acidic conditions.
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Optimization Challenges
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Nitration Selectivity: Achieving mono-nitration at position 7 requires careful control of reaction temperature and stoichiometry to avoid polysubstitution.
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Trifluoromethyl Group Stability: The -CF group’s resistance to hydrolysis necessitates anhydrous conditions during synthesis .
Physicochemical Properties and Reactivity
Solubility and Partitioning
The compound’s LogP (estimated ~2.5) indicates moderate lipophilicity, balancing the hydrophobic -CF group and polar nitro/ester functionalities. It is likely soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water, complicating formulation for biological assays .
Spectroscopic Characteristics
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UV-Vis: Expected absorption maxima near 270–320 nm due to the conjugated benzothiazole and nitro groups.
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IR Spectroscopy: Peaks at ~1720 cm (ester C=O), 1530 cm (asymmetric NO), and 1340 cm (symmetric NO) .
Reactivity Profile
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Meisenheimer Complex Formation: Analogous nitroaromatic compounds (e.g., benzothiazinones) react with hydride donors to form Meisenheimer complexes, a critical step in antitubercular activity . The electron-deficient aromatic ring in this compound may facilitate similar reactivity.
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Nitro Reduction: Enzymatic reduction of the nitro group to nitroso (-NO) or amine (-NH) could generate bioactive metabolites, though this remains untested for this specific derivative .
Compound | MIC (μg/mL) | Target | Nitro Reactivity |
---|---|---|---|
BTZ043 | 0.002 | DprE1 (Cys387) | High |
MDL860 | 0.5 | DprE1 | Moderate |
Ethyl 7-nitro-5-CF-BTZ | – | Hypothetical | Estimated High |
Cytotoxicity Considerations
Benzothiazole N-oxides often exhibit cytotoxicity due to off-target thiol reactivity . The absence of an N-oxide in this compound may reduce such risks, but in vitro toxicity profiling remains essential.
Applications and Future Directions
Pharmaceutical Development
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Tuberculosis Therapy: As a DprE1 inhibitor candidate, this compound could address multidrug-resistant TB if optimized for potency and selectivity.
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Anticancer Agents: Benzothiazoles inhibit kinases (e.g., PLK1) via cysteine adduct formation . The nitro group’s redox activity may enable dual mechanisms in oncology.
Material Science
The trifluoromethyl group’s electron-withdrawing effects and thermal stability could be exploited in organic semiconductors or liquid crystals.
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